

# Commercial Suppliers and Research Applications of Gal-G2-CNP: A Technical Guide

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## Compound of Interest

Compound Name: Gal-G2-CNP

Cat. No.: B12400442

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This technical guide provides an in-depth overview of 2-chloro-4-nitrophenyl- $\beta$ -D-galactopyranosyl-maltoside (**Gal-G2-CNP**), a chromogenic substrate widely utilized in research and clinical diagnostics for the determination of  $\alpha$ -amylase activity. This document outlines commercially available sources of **Gal-G2-CNP**, details its application in enzymatic assays, and provides comprehensive experimental protocols.

## Commercial Availability of Gal-G2-CNP for Research

A variety of biochemical suppliers offer **Gal-G2-CNP** for research purposes. The quality and purity of the compound are critical for reliable and reproducible experimental results. Below is a comparative summary of offerings from prominent suppliers.

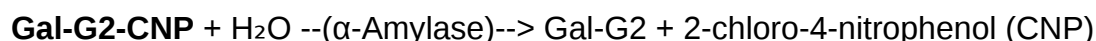
Supplier	Purity	CAS Number	Molecular Weight ( g/mol )	Additional Notes
InvivoChem	≥98%	157381-11-8	659.98	For research use only.
MedchemExpress	Not specified	157381-11-8	Not specified	For research use only.
Sorachim SA	>90% (HPLC)	157381-11-8	659.98	Slightly yellowish amorphous powder, soluble in water.
Glycodepot	≥98%	157381-11-8	Not specified	Good water solubility, high sensitivity, and good stability.
Clearsynth	Not specified	157381-11-8	Not specified	Used as an analytical standard for HPLC.
TOYOBO	Not specified	157381-11-8	659.98	Stable at -20°C for at least one year.
Innovative Enzymes	Not specified	157381-11-8	659.98	Slightly yellowish amorphous powder, clear solution in water.

## Principle of $\alpha$ -Amylase Activity Assay

**Gal-G2-CNP** serves as a substrate for  $\alpha$ -amylase, an enzyme that hydrolyzes  $\alpha$ -1,4-glycosidic bonds in polysaccharides. The enzymatic reaction with **Gal-G2-CNP** results in the release of 2-chloro-4-nitrophenol (CNP), a chromogenic product that can be quantified

spectrophotometrically. The rate of CNP formation is directly proportional to the  $\alpha$ -amylase activity in the sample.<sup>[1][2]</sup>

The enzymatic reaction is as follows:



The liberated CNP absorbs light at a wavelength of 405 nm, and the increase in absorbance over time is measured to determine the enzyme's activity.<sup>[3][4]</sup>

## Detailed Experimental Protocol for $\alpha$ -Amylase Assay

The following is a generalized protocol for the determination of  $\alpha$ -amylase activity in serum or plasma using **Gal-G2-CNP**. This protocol may require optimization depending on the specific experimental conditions and the source of the enzyme.

### 3.1. Reagents and Materials

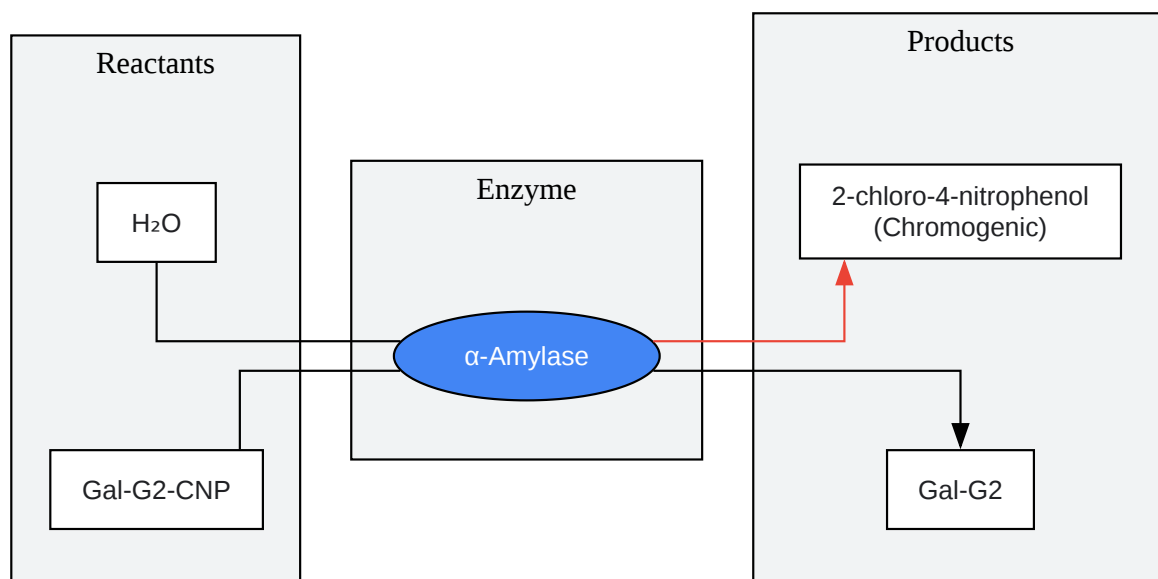
- **Gal-G2-CNP** substrate solution (e.g., 2.6 mmol/L in a suitable buffer)<sup>[5]</sup>
- Buffer (e.g., 50 mmol/L MES buffer, pH 6.0)
- Calcium chloride (e.g., 10 mmol/L)
- Sodium chloride (e.g., 600 mmol/L)
- Sample (serum, plasma, or other biological fluids)
- Spectrophotometer capable of reading absorbance at 405 nm
- Temperature-controlled cuvette holder (37°C)
- Pipettes and tips
- Control samples (normal and high amylase activity)

### 3.2. Assay Procedure

- **Reagent Preparation:** Prepare the working reagent by mixing the **Gal-G2-CNP** substrate solution with the buffer and any other necessary components. Some commercial kits provide a ready-to-use reagent.
- **Sample Preparation:** Use non-hemolyzed serum or heparinized plasma. Anticoagulants such as citrate and EDTA should be avoided as they can chelate calcium ions, which are essential for  $\alpha$ -amylase activity.
- **Assay Reaction:**
  - Pipette a specific volume of the working reagent (e.g., 1000  $\mu$ L) into a cuvette.
  - Pre-incubate the reagent at 37°C for a few minutes.
  - Add a small volume of the sample (e.g., 20  $\mu$ L) to the cuvette and mix gently.
  - Immediately start monitoring the change in absorbance at 405 nm over a defined period (e.g., every 30 or 60 seconds for 2-3 minutes).
- **Calculation of  $\alpha$ -Amylase Activity:** The rate of change in absorbance per minute ( $\Delta A/\text{min}$ ) is used to calculate the enzyme activity. The activity is typically expressed in Units per liter (U/L). The calculation formula is often provided with commercial assay kits and depends on factors like the molar extinction coefficient of CNP, the sample volume, and the total reaction volume.

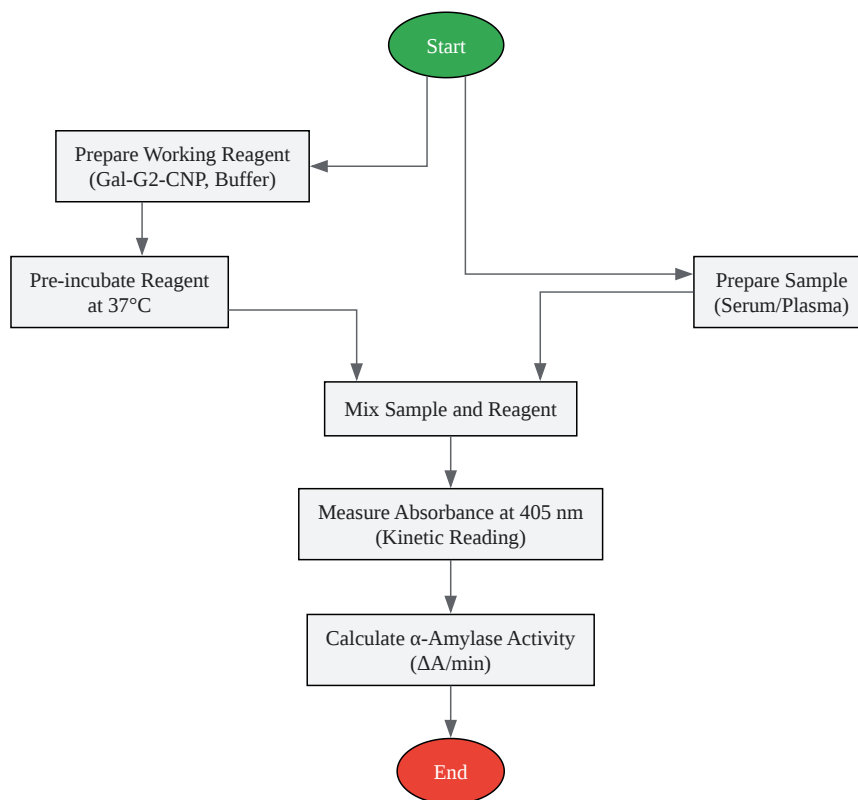
## Visualizations

The following diagrams illustrate the key processes involved in the use of **Gal-G2-CNP** for  $\alpha$ -amylase research.



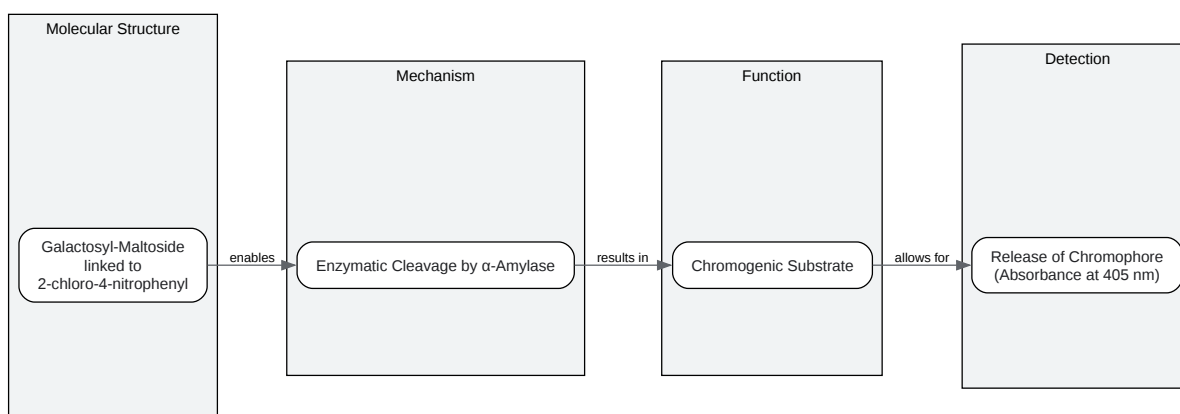
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Caption: Enzymatic hydrolysis of **Gal-G2-CNP** by  $\alpha$ -amylase.



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Caption: Experimental workflow for a typical  $\alpha$ -amylase assay.



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Caption: Relationship between structure and function of **Gal-G2-CNP**.

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